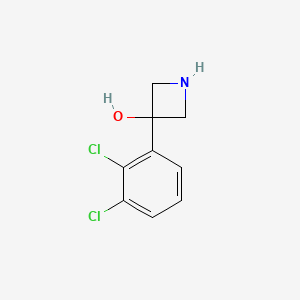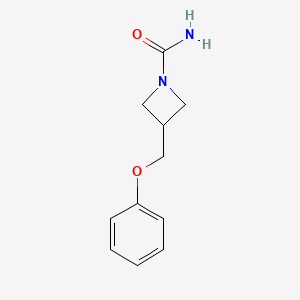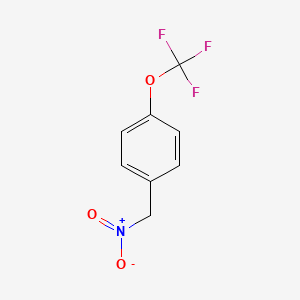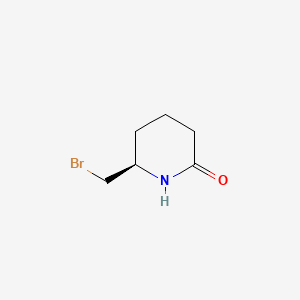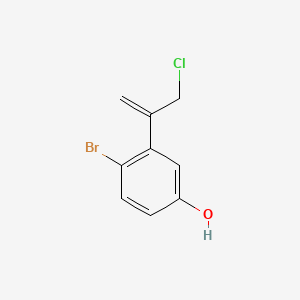![molecular formula C9H12O2 B15320192 Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
Bicyclo[3.2.2]nonane-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.2]nonane-6,9-dione: is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by its fused ring structure, which consists of two cycloalkane rings sharing two adjacent carbon atoms
Synthetic Routes and Reaction Conditions:
Alkylation of Sodium Salt of Diethyl Succinylsuccinate: One common synthetic route involves the alkylation of the sodium salt of diethyl succinylsuccinate. This reaction typically requires specific conditions, such as the use of an appropriate alkylating agent and controlled temperature to ensure the formation of the desired product.
Isomerization: The compound can also be obtained through the isomerization of related bicyclic compounds, such as 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. This process involves the rearrangement of atoms within the molecule to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different functionalized derivatives based on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[3.2.2]nonane-6,9-dione is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been explored for its potential biological activities, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of polymer intermediates and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bicyclo[3.2.2]nonane-6,9-dione exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane-6,9-dione: A closely related compound with a slightly different ring structure.
Bicyclo[3.3.1]nonane-6,9-dione: Another bicyclic compound with additional functional groups.
Uniqueness: Bicyclo[32
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]nonane-6,9-dione |
InChI |
InChI=1S/C9H12O2/c10-8-4-6-2-1-3-7(8)9(11)5-6/h6-7H,1-5H2 |
Clave InChI |
WLKUFZMTISSNPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)C(C1)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
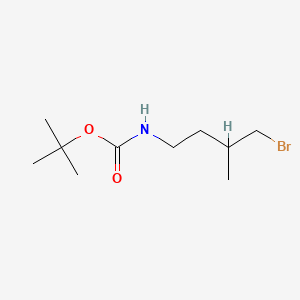
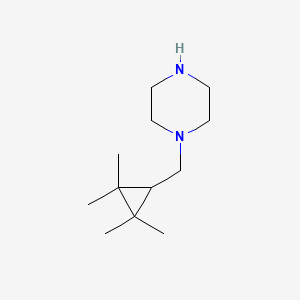

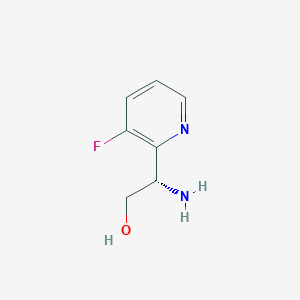
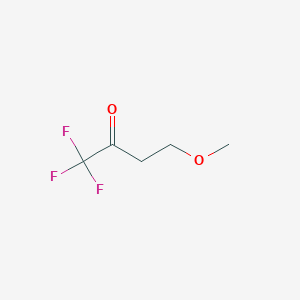
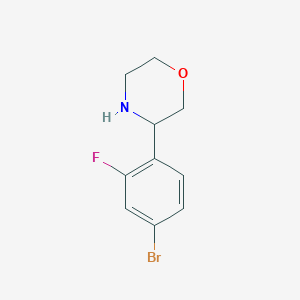
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)
